1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Properties
IUPAC Name |
7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N7O2S/c21-14-6-7-16(22)17(12-14)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEIDVQGUPMISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of HMS3524D20 is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
HMS3524D20 interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression. This interaction results in the inhibition of cell proliferation, making HMS3524D20 a potent anti-proliferative compound.
Biochemical Pathways
The inhibition of CDK2 by HMS3524D20 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the replication of cancer cells and thus inhibiting tumor growth.
Result of Action
The result of HMS3524D20’s action is the significant inhibition of cell proliferation. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also induces apoptosis within HCT cells.
Biochemical Analysis
Biochemical Properties
HMS3524D20 has been shown to interact with CDK2, a cyclin-dependent kinase. The interaction between HMS3524D20 and CDK2 results in the inhibition of the kinase’s activity, which can lead to alterations in cell cycle progression. This interaction is likely due to the compound’s ability to bind to the active site of the enzyme, preventing it from phosphorylating its substrates.
Cellular Effects
In cellular models, HMS3524D20 has demonstrated significant effects on cell function. It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116. This inhibition is likely due to the compound’s effect on CDK2 activity, which can disrupt cell cycle progression and lead to cell death. HMS3524D20 may also influence other cellular processes, such as gene expression and cellular metabolism, through its interaction with CDK2.
Molecular Mechanism
The molecular mechanism of HMS3524D20 involves its interaction with CDK2. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents CDK2 from phosphorylating its substrates, which can disrupt cell cycle progression and lead to cell death.
Temporal Effects in Laboratory Settings
Given its inhibitory effects on CDK2, it is likely that the compound’s effects would be observable shortly after administration and would persist as long as the compound remains in the system.
Biological Activity
1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a piperazine ring, a triazolo-pyrimidine moiety, and a difluorobenzenesulfonyl group, suggesting diverse biological activities.
Molecular Structure
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
- Molecular Weight : 396.43 g/mol
- IUPAC Name : 7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, modulating their activities and influencing various biological pathways. This interaction may involve the inhibition of protein-protein interactions or kinase activities relevant to cancer and other diseases .
Biological Activity and Pharmacological Evaluation
Recent studies have highlighted the compound's potential in oncology and neurology. It has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Studies :
-
Structure-Activity Relationship (SAR) :
- Modifications on the phenylacetamide moiety enhanced cytotoxicity. For instance, analogues with bulky groups showed improved activity against pancreatic cancer cells .
- A comparative analysis of different analogues revealed that certain substitutions significantly increased potency (e.g., 4-CF3 substitution exhibited higher cytotoxicity) while others were less effective .
- Potential Applications :
Data Tables
| Compound | Cell Line | GI50 (µM) | Activity Level |
|---|---|---|---|
| 1 | MCF-7 | 14 | Moderate |
| 2 | HT29 | <50 | Active |
| 3 | A2780 | <50 | Active |
| 4 | U87 | >50 | Inactive |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 396.43 g/mol. The presence of heterocyclic rings and a sulfonamide group positions it among compounds known for biological activity, particularly in oncology and neurology.
Synthesis and Mechanism of Action
The synthesis typically involves multiple steps requiring specific conditions to optimize yields. Techniques such as X-ray crystallography or NMR spectroscopy are used to analyze its three-dimensional conformation. The mechanism of action may involve interactions with biological targets, which can be elucidated through receptor binding assays or enzyme inhibition assays.
Research indicates that compounds similar to 1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibit notable biological activities:
- Inhibition of Enzymatic Activity : Studies have shown that sulfonamide derivatives can inhibit various enzymes, potentially affecting pathways involved in cancer progression or neurological disorders .
- Anticancer Properties : The structural characteristics suggest potential anticancer activity. Compounds with similar frameworks have been evaluated for their ability to inhibit tumor cell proliferation.
Case Studies and Research Findings
- Inhibition of Perforin-Mediated Lysis : A study explored substituted arylsulphonamides as inhibitors of perforin-mediated lysis in Jurkat cells. The structure-activity relationship indicated that modifications in the aryl group significantly influenced inhibitory potency, suggesting that similar modifications could enhance the efficacy of the target compound .
- Drug Discovery Initiatives : Various laboratories have synthesized this compound as part of broader drug discovery initiatives aimed at developing new therapeutic agents for cancer and neurological diseases. Its unique structure allows for modifications that can tailor its activity against specific biological targets.
Potential Applications
Given its structural features and preliminary findings regarding biological activity, potential applications include:
- Oncology : Development as an anticancer agent targeting specific pathways involved in tumor growth.
- Neurology : Exploration for potential neuroprotective effects or treatment options for neurodegenerative diseases.
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Target Compound : The triazole ring (three adjacent nitrogen atoms) enables strong dipole interactions and metabolic stability due to reduced susceptibility to oxidative degradation .
- Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs (e.g., MK15, MK65): These compounds (e.g., 2,5-diphenyl derivatives) feature a pyrazole ring fused to pyrimidinone.
Triazolo[4,5-d]pyrimidine vs. Pyrazolo[4,3-d]pyrimidin-7-one
- Compound from AOAC SMPR 2014.011 : This PDE5 inhibitor contains a pyrazolo[4,3-d]pyrimidin-7-one core with an ethoxy-phenylsulfonyl group. The pyrazole ring may confer faster metabolic clearance than triazole-based systems, as observed in pharmacokinetic studies of related analogs .
Substituent Effects
| Compound | Core Structure | Key Substituents | Hypothesized Impact |
|---|---|---|---|
| Target Compound | Triazolo[4,5-d]pyrimidine | 2,5-difluorobenzenesulfonyl | Enhanced lipophilicity, CYP450 resistance |
| MK15 (Pyrazolo[1,5-a]pyrimidin-7-one) | Pyrazolo[1,5-a]pyrimidin-7-one | 2,5-diphenyl | Moderate solubility, lower metabolic stability |
| AOAC SMPR Compound | Pyrazolo[4,3-d]pyrimidin-7-one | 4-ethoxy-3-sulfonyl, methyl-d3 | Deuterated methyl improves half-life |
- Fluorine vs. Ethoxy Groups : The 2,5-difluoro substitution in the target compound likely improves membrane permeability compared to the ethoxy group in the AOAC analog, which may enhance aqueous solubility but reduce CNS penetration .
- Piperazine Linkage : All three compounds retain a piperazine-sulfonyl linkage, a hallmark of PDE inhibitors, suggesting shared binding modes at catalytic sites .
Pharmacological and Physicochemical Properties
While direct data for the target compound is scarce, inferences can be drawn from analogs:
- LogP: Triazolo-pyrimidines typically exhibit logP values ~3.5–4.2, higher than pyrazolo-pyrimidinones (logP ~2.8–3.5) due to fluorine’s lipophilic contribution.
- Solubility: Pyrazolo-pyrimidinones (e.g., MK series) show moderate aqueous solubility (10–50 µM), whereas triazolo derivatives may require formulation optimization due to higher crystallinity .
- Target Selectivity : Triazolo cores in PDE inhibitors demonstrate higher selectivity for PDE5 over PDE6 compared to pyrazolo analogs, as seen in preclinical models .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?
The compound can be synthesized via multi-step protocols involving:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O/DCM (1:2) at ambient temperature .
- Piperazine functionalization : Coupling of triazolopyrimidine cores with sulfonyl chlorides (e.g., 2,5-difluorobenzenesulfonyl chloride) in anhydrous DCM with triethylamine as a base .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or HPLC for high-purity yields .
Q. How can researchers screen the compound’s initial biological activity?
Standard assays include:
- Anticancer activity : MTT assays using cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Kinase or phosphatase inhibition assays with fluorescence-based readouts .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria or fungi .
Q. What are the solubility and purity considerations for this compound?
- Solubility : Typically soluble in DMSO, DCM, and DMF; aqueous solubility may require co-solvents (e.g., PEG-400) .
- Purity : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica GF254, hexane/ethyl acetate) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Modify the triazole-phenyl group (e.g., electron-withdrawing fluoro or methoxy groups) to enhance target affinity .
- Piperazine modifications : Introduce trifluoromethyl or methylpyridine groups to improve metabolic stability .
- Key reference data :
| Substituent Position | Bioactivity Trend | Reference |
|---|---|---|
| Triazole C3-phenyl | ↑ Antitumor | |
| Piperazine sulfonyl | ↑ Enzyme binding |
Q. What advanced techniques identify the compound’s biological targets?
- Molecular docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR) or GPCRs .
- X-ray crystallography : Co-crystallize with target proteins (e.g., PDB entries) to resolve binding sites .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions .
Q. How to resolve contradictions in reported bioactivity data?
- Reproducibility checks : Validate assays under standardized conditions (pH, temperature, cell passage number) .
- Structural analysis : Compare crystallographic data (e.g., bond angles in triazolopyrimidine cores) to confirm compound integrity .
- Meta-analysis : Aggregate data from PubChem or DrugBank to identify trends across studies .
Q. What strategies improve synthetic yield and scalability?
- Catalyst optimization : Use Pd/C or CuI for Suzuki-Miyaura couplings (yields up to 85%) .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for SNAr steps .
- Temperature control : Maintain 195–230°C for cyclization reactions to minimize side products .
Q. Which characterization methods confirm structural fidelity?
Q. How to study biophysical interactions with target proteins?
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
- Fluorescence polarization : Assess competitive displacement of labeled ligands .
- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution .
Q. What in vivo models are suitable for preclinical testing?
- Xenograft models : Evaluate antitumor efficacy in nude mice with human tumor implants .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
- Toxicology : Assess liver/kidney function in rodents after 28-day dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
